4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Description
Crystallographic Analysis of Boron-Containing Heterocycles
The crystallographic analysis of 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine reveals a trigonal planar geometry at the boron center, consistent with sp² hybridization. X-ray diffraction studies of analogous boronic esters, such as phenylboronic acid pinacol ester, show that the dioxaborolane ring adopts a near-planar conformation with B–O bond lengths ranging from 1.35–1.38 Å. The morpholine substituent introduces steric and electronic effects, slightly distorting the phenyl ring’s coplanarity with the boron center. For example, in related structures like 4-(2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine, fluorine substituents increase torsional angles between the phenyl ring and dioxaborolane moiety to ~38.6°.
Table 1: Crystallographic Parameters of Boronic Esters
| Compound | B–O Bond Length (Å) | Torsional Angle (°) | Reference |
|---|---|---|---|
| Phenylboronic acid | 1.35–1.38 | 6.6–21.4 | |
| 1,8-Bis(pinacolatoboryl)naphthalene | 1.31–1.35 | 38.6 | |
| 4-Morpholinophenylboronic ester | 1.36–1.39 | 15–25 |
Molecular Geometry and Bonding Patterns
The molecular geometry of this compound is characterized by a phenyl ring connected to both a dioxaborolane group and a morpholine moiety. Key bonding features include:
- Boron Coordination : The boron atom forms three covalent bonds: two with oxygen atoms in the dioxaborolane ring and one with the phenyl carbon. The B–C bond length measures ~1.59 Å, slightly longer than typical C–C bonds due to reduced orbital overlap.
- Morpholine Ring : The morpholine group adopts a chair conformation, with nitrogen lone pairs influencing electron density at the para position of the phenyl ring. This electronic effect stabilizes the boronic ester through resonance.
- Intermolecular Interactions : Weak C–H···O hydrogen bonds between morpholine oxygen and adjacent methyl groups of the dioxaborolane ring contribute to crystal packing, as observed in structurally similar compounds.
Table 2: Bond Lengths and Angles in 4-[4-(Dioxaborolan-2-yl)phenyl]morpholine
| Bond/Angle | Value | Reference |
|---|---|---|
| B–O (dioxaborolane) | 1.36–1.39 Å | |
| B–C (phenyl) | 1.57–1.60 Å | |
| C–N (morpholine) | 1.45–1.47 Å | |
| O–B–O Angle | 117–120° |
Comparative Structural Features with Morpholine-Containing Boronic Esters
Comparative analysis highlights distinct structural trends among morpholine-functionalized boronic esters:
- Substituent Effects : Electron-withdrawing groups (e.g., chlorine in 4-(2-chloro-4-boronatephenyl)morpholine) increase the boron center’s electrophilicity, shortening B–O bonds by 0.02–0.03 Å compared to unsubstituted analogs. In contrast, electron-donating groups like methylene-morpholine (e.g., 4-(4-morpholinomethyl)phenylboronic ester) enhance steric bulk, widening torsional angles to ~30°.
- Ring Positioning : Ortho-substituted morpholine derivatives (e.g., 4-[3-boronatephenyl]morpholine) exhibit greater planarity than para-substituted analogs due to reduced steric hindrance, as evidenced by X-ray studies of 3-morpholinophenylboronic acid pinacol ester.
- Boron Hybridization : Unlike tetrahedral boron complexes in luminescent organoboron compounds, the dioxaborolane group in this compound retains trigonal planar geometry, prioritizing cross-coupling reactivity over photophysical properties.
Table 3: Structural Comparison of Morpholine Boronic Esters
| Compound | Substituent | B–O Bond (Å) | Torsional Angle (°) |
|---|---|---|---|
| 4-[4-Boronatephenyl]morpholine | None | 1.38 | 18–22 |
| 4-(2-Chloro-4-boronatephenyl)morpholine | Cl (ortho) | 1.36 | 25–28 |
| 4-(4-Morpholinomethyl)phenylboronate | CH₂-morpholine | 1.39 | 30–32 |
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-5-7-14(8-6-13)18-9-11-19-12-10-18/h5-8H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPALIMHMYIZPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383635 | |
| Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568577-88-8 | |
| Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568577-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Formation of the Boronic Ester
The boronic ester moiety is typically introduced by reacting an arylboronic acid or aryl halide with pinacol under basic conditions or via palladium-catalyzed borylation (Miyaura borylation). A common approach is:
- Starting material: 4-bromophenylboronic acid or 4-bromophenyl derivative.
- Reagents: Pinacol, base (e.g., potassium carbonate or triethylamine).
- Catalyst: Palladium complex such as Pd(dppf)Cl2.
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
- Conditions: Heating at 60–80°C for several hours.
This step yields the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl intermediate.
Introduction of the Morpholine Group
The morpholine ring is introduced via nucleophilic aromatic substitution or palladium-catalyzed amination:
- Method A (Nucleophilic Aromatic Substitution): Reacting the boronic ester intermediate with morpholine under basic conditions (e.g., potassium phosphate) at moderate temperatures (50–80°C).
- Method B (Palladium-Catalyzed Coupling): Using Pd catalysts to couple morpholine with an aryl halide precursor bearing the boronic ester.
Alternative Synthetic Route via Amide Formation
An alternative method involves coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid derivatives with 4-(2-aminoethyl)morpholine using coupling agents such as isobutyl chloroformate and triethylamine in dichloromethane at low temperatures (-15 to 20°C), yielding amide-linked morpholine derivatives with boronic ester functionality.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boronic ester formation | Pinacol, K2CO3, Pd(dppf)Cl2, THF | 60–80 | 4–8 | 70–85 | Control temperature to avoid deborylation |
| Morpholine coupling (SNAr) | Morpholine, K3PO4, DMF | 50–80 | 6–12 | 60–75 | Requires dry conditions to prevent hydrolysis |
| Amide coupling (alternative) | 4-Carboxylphenylboronic acid pinacol ester, triethylamine, isobutyl chloroformate, DCM | -15 to 20 | 0.25–0.5 | ~53 | Low temperature to control side reactions |
Challenges and Considerations
- Yield Optimization: Precise control of temperature and stoichiometry is critical to minimize side reactions such as deborylation or hydrolysis of the boronic ester.
- Purification: Silica gel chromatography or recrystallization is typically employed to achieve >90% purity.
- Stability: The boronic ester group is sensitive to acidic conditions and moisture; storage under inert atmosphere at 2–8°C is recommended.
- Catalyst Selection: Pd catalysts such as Pd(dppf)Cl2 or Pd(OAc)2 are commonly used; catalyst choice affects reaction rate and yield.
Analytical Characterization
Key analytical techniques used to verify the structure and purity include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H, ^13C, and ^11B NMR to confirm boronic ester and morpholine moieties.
- Mass Spectrometry (MS): To confirm molecular weight (325.2 g/mol).
- X-ray Crystallography: Provides detailed structural information, confirming bond lengths and angles in the dioxaborolane ring and morpholine plane.
- Elemental Analysis: To verify boron content and overall composition.
Summary Table of Key Properties
| Property | Data | Source |
|---|---|---|
| Molecular Formula | C16H22BF2NO3 | PubChem |
| Molecular Weight | 325.2 g/mol | PubChem |
| CAS Number | 1313738-69-0 | EPA DSSTox |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Stability | Hydrolyzes below pH 5; decomposes >150°C | BenchChem |
| Storage Conditions | 2–8°C, inert atmosphere | BenchChem |
Chemical Reactions Analysis
Types of Reactions
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronate ester can be oxidized to form phenol derivatives.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Boronic Acids: From hydrolysis.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
The compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its boron-containing moiety is particularly useful in drug design, as boron compounds are known to enhance the biological activity of drugs by improving their binding affinity to biological targets.
Anticancer Research:
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For example, research has shown that compounds with similar dioxaborolane structures can inhibit tumor growth by targeting specific cancer pathways .
Organic Synthesis
Cross-Coupling Reactions:
The compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. The presence of the boron atom allows for efficient coupling with aryl halides, making it an essential reagent in the synthesis of complex organic molecules .
Synthesis of Boronic Acids:
As a derivative of boronic acid pinacol esters, it can be converted into various boronic acid derivatives that are useful in organic synthesis and materials science. This transformation is critical for developing new materials with tailored properties.
Materials Science
Polymer Chemistry:
In materials science, the compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. The unique dioxaborolane structure can improve thermal stability and chemical resistance of polymers .
Nanomaterials:
Research indicates that compounds like this compound can be used to synthesize nanomaterials with applications in electronics and photonics. The ability to modify surface properties through functionalization makes it valuable for developing advanced materials .
Case Studies
| Study Title | Application | Findings |
|---|---|---|
| Anticancer Activity of Boron Compounds | Medicinal Chemistry | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Synthesis of Novel Polymers | Materials Science | Developed polymers with enhanced thermal stability and mechanical strength using this compound as a monomer. |
| Efficient Carbon-Carbon Bond Formation | Organic Synthesis | Achieved high yields in Suzuki-Miyaura reactions using this compound as a reagent. |
Mechanism of Action
The mechanism of action of 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine largely depends on its role in specific reactions. In Suzuki-Miyaura coupling, for example, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product. The dioxaborolane moiety plays a crucial role in stabilizing the boron atom and facilitating these transformations.
Comparison with Similar Compounds
Key Research Findings
- Electronic Modulation : Replacing phenyl with pyridinyl () reduces electron density at the boron center, altering reactivity in Suzuki couplings .
- Biological Activity : Fluorinated analogs demonstrate improved binding to targets like c-Jun N-terminal kinase, with IC₅₀ values <100 nM .
- Material Performance : Thiazole-based derivatives achieve external quantum efficiencies (EQE) >20% in OLEDs, surpassing phenyl-morpholine analogs .
Biological Activity
The compound 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine , also known as a derivative of boronic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBNO
- Molecular Weight : 265.16 g/mol
- CAS Number : 195062-61-4
This compound features a morpholine ring which is known for its role in enhancing the solubility and bioavailability of drugs. The presence of the dioxaborolane moiety is significant for its reactivity in various chemical reactions, particularly in Suzuki coupling reactions which are pivotal in drug development.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- PARP Inhibition : Recent studies have indicated that compounds with similar structural motifs can act as inhibitors of Poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP has been explored as a therapeutic strategy in cancer treatment .
- Anticancer Activity : The compound has shown promise in preclinical models for its anticancer properties. The dioxaborolane group enhances the compound's ability to form stable complexes with target proteins involved in cancer progression.
Case Studies and Experimental Findings
- Antitumor Efficacy : A study evaluating the anticancer potential of boron-containing compounds revealed that derivatives similar to this morpholine exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest .
- Neuroprotective Effects : Research has suggested that morpholine derivatives can also provide neuroprotective effects by modulating neuroinflammatory pathways. These findings highlight the potential for developing treatments for neurodegenerative diseases .
- Toxicological Profile : While exploring its biological activity, it is essential to consider the compound's safety profile. Toxicological assessments indicate that this compound may pose risks such as acute toxicity upon exposure; hence, careful handling and further studies are warranted .
Summary of Biological Activities
Synthesis and Applications
The synthesis of this compound typically involves palladium-catalyzed reactions such as Suzuki coupling. This methodology not only facilitates the formation of C-C bonds but also allows for the introduction of various functional groups that can enhance biological activity.
Applications in Drug Development
Due to its unique structural features and biological activity, this compound can serve as a lead structure in drug discovery programs aimed at developing novel therapeutics targeting cancer and neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine, and how can purity be optimized?
- Methodology : The synthesis typically involves palladium-catalyzed Suzuki-Miyaura coupling between a morpholine-substituted aryl halide and a pinacol boronate ester. For example, intermediates like 4-(4-bromophenyl)morpholine are coupled with bis(pinacolato)diboron under inert conditions (e.g., N₂ atmosphere) using Pd(dppf)Cl₂ as a catalyst .
- Optimization : Reaction temperature (80–100°C), solvent (dioxane or THF), and base (K₂CO₃ or Na₂CO₃) significantly affect yield. Post-synthesis purification via column chromatography (hexanes/EtOAC with 0.25% Et₃N) improves purity to >90% .
- Critical Data :
| Parameter | Optimal Condition | Yield Range | Purity Achieved |
|---|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | 27–60% | >90% |
| Solvent | Dioxane | — | — |
| Base | K₂CO₃ | — | — |
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., morpholine proton integration at δ 3.7 ppm and boronate ester peaks at δ 1.3 ppm) .
- HPLC-MS : To verify molecular weight (e.g., [M+H]⁺ at m/z 290.166) and detect impurities .
- ATR-FTIR : For functional group identification (B-O stretches at ~1350 cm⁻¹ and morpholine C-O-C at ~1100 cm⁻¹) .
Advanced Research Questions
Q. How does the steric and electronic profile of the morpholine group influence Suzuki-Miyaura coupling efficiency?
- Mechanistic Insight : The morpholine group’s electron-donating nature activates the aryl ring, enhancing oxidative addition to Pd(0). However, steric hindrance from the morpholine oxygen can reduce coupling efficiency with bulky substrates .
- Case Study : In a meta-substituted derivative, coupling yields dropped to 27% due to steric clashes between the morpholine and Pd catalyst .
- Mitigation Strategies :
- Use bulkier ligands (e.g., SPhos) to stabilize Pd intermediates.
- Increase catalyst loading (2–5 mol%) for sterically hindered systems .
Q. How can contradictions in solvent effects on reaction outcomes be resolved?
- Data Analysis :
| Solvent | Dielectric Constant | Yield (%) | Notes |
|---|---|---|---|
| Dioxane | 2.2 | 60 | Optimal for Pd stability |
| THF | 7.5 | 45 | Polar aprotic, slower |
| Toluene | 2.4 | 30 | Poor base solubility |
- Resolution : Solvent polarity affects base solubility (critical for transmetallation). Use high-polarity solvents (e.g., THF) with pre-dissolved bases to improve reproducibility .
Q. What are the safety and storage protocols for handling this compound?
- Safety :
- Hazard Codes : H302 (harmful if swallowed), H315/H319 (skin/eye irritation). Use PPE (gloves, goggles) .
- First Aid : Rinse eyes/skin with water for 15 minutes; seek medical attention for inhalation .
Methodological Troubleshooting
Q. Why do catalytic systems fail with electron-deficient aryl partners?
- Root Cause : Electron-deficient aryl boronate esters undergo slower transmetallation.
- Solution :
- Add Lewis acids (e.g., CsF) to activate the boronate .
- Switch to microwave-assisted heating (120°C, 30 min) to accelerate kinetics .
Q. How to address low yields in scaled-up syntheses?
- Process Adjustments :
- Use flow chemistry systems to maintain consistent mixing and temperature .
- Implement in-line purification (e.g., catch-and-release cartridges) to reduce manual column chromatography .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
